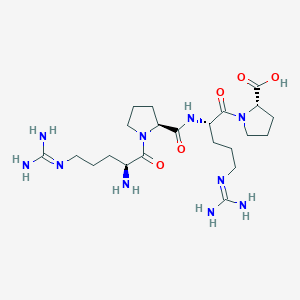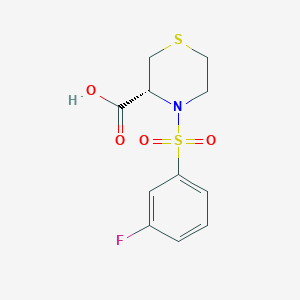![molecular formula C7H6Cl3ISi B14232387 Trichloro[(2-iodophenyl)methyl]silane CAS No. 471295-07-5](/img/structure/B14232387.png)
Trichloro[(2-iodophenyl)methyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro[(2-iodophenyl)methyl]silane is an organosilicon compound with the molecular formula C7H6Cl3ISi. This compound is characterized by the presence of a trichlorosilane group attached to a 2-iodophenylmethyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trichloro[(2-iodophenyl)methyl]silane can be synthesized through the reaction of 2-iodobenzyl chloride with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The reaction can be represented as follows:
C6H4I−CH2Cl+HSiCl3→C6H4I−CH2SiCl3+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity. The process may include steps such as distillation and purification to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Trichloro[(2-iodophenyl)methyl]silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form alkoxysilanes.
Reduction: Can be reduced to form corresponding silanes.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Alcoholysis: Alkoxysilanes and hydrochloric acid.
Reduction: Corresponding silanes.
Wissenschaftliche Forschungsanwendungen
Trichloro[(2-iodophenyl)methyl]silane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of trichloro[(2-iodophenyl)methyl]silane involves its reactivity with various nucleophiles and electrophiles. The trichlorosilane group can undergo hydrolysis or alcoholysis to form silanols or alkoxysilanes, respectively. These reactions are facilitated by the presence of the iodine atom, which can act as a leaving group, making the compound more reactive.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyltrichlorosilane (CH3SiCl3)
- Phenyltrichlorosilane (C6H5SiCl3)
- Vinyltrichlorosilane (CH2=CHSiCl3)
Uniqueness
Trichloro[(2-iodophenyl)methyl]silane is unique due to the presence of the 2-iodophenylmethyl group, which imparts distinct reactivity and properties compared to other trichlorosilanes. The iodine atom enhances the compound’s reactivity, making it suitable for specific applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
471295-07-5 |
|---|---|
Molekularformel |
C7H6Cl3ISi |
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
trichloro-[(2-iodophenyl)methyl]silane |
InChI |
InChI=1S/C7H6Cl3ISi/c8-12(9,10)5-6-3-1-2-4-7(6)11/h1-4H,5H2 |
InChI-Schlüssel |
QPXGWYHDRYLMBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C[Si](Cl)(Cl)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


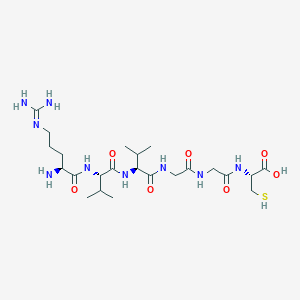
![3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol](/img/structure/B14232311.png)
![Phenol, 3-[([3,4'-bipyridin]-5-ylamino)methyl]-](/img/structure/B14232313.png)
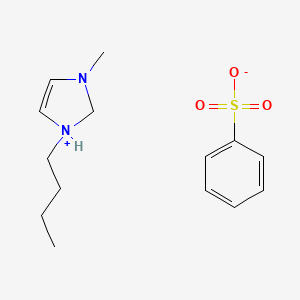
![1-[3-(Fluoromethyl)phenyl]methanamine](/img/structure/B14232319.png)
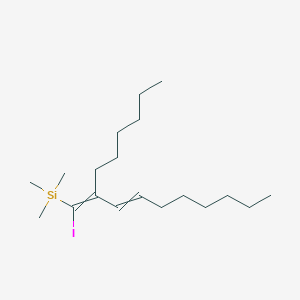
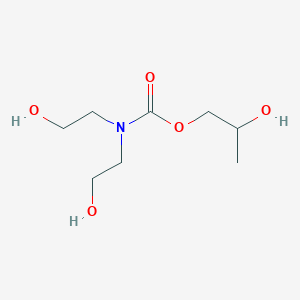
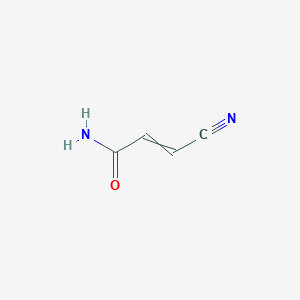
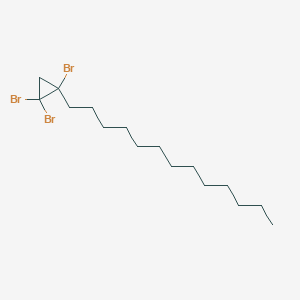
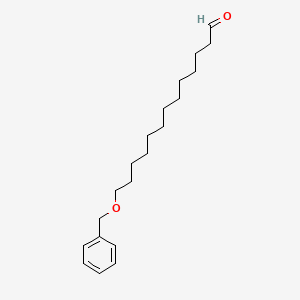
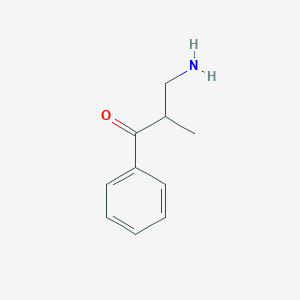
![4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine](/img/structure/B14232364.png)
